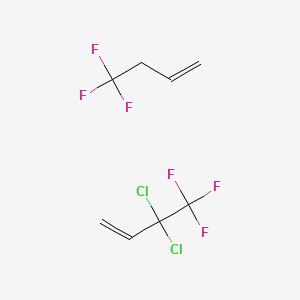![molecular formula C10H13N5O5 B14760713 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one CAS No. 735-67-1](/img/structure/B14760713.png)
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one is a complex organic compound known for its significant role in various biochemical processes This compound is structurally characterized by a pteridine ring system substituted with an amino group and a tetrahydroxybutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with amino and hydroxyl-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pteridine ring or the side chain, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学研究应用
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in enzymatic processes and as a potential modulator of biological pathways.
Industry: It finds applications in the development of biochemical assays and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes. It can act as a cofactor or modulator, influencing the activity and stability of enzymes like tryptophan hydroxylase and phenylalanine hydroxylase . The compound’s ability to increase the thermal stability of these enzymes highlights its potential as a pharmacological chaperone.
相似化合物的比较
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydropterin
- 6,7-dimethyl-5,6,7,8-tetrahydropterin
- Folic acid
Uniqueness
Compared to its analogs, 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one exhibits unique properties, such as its specific stereochemistry and the presence of a tetrahydroxybutyl side chain. These features contribute to its distinct biochemical activity and potential therapeutic applications .
属性
CAS 编号 |
735-67-1 |
|---|---|
分子式 |
C10H13N5O5 |
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20)/t4-,6-,7-/m1/s1 |
InChI 键 |
MOZNRKVCZZBIHM-QPPQHZFASA-N |
手性 SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



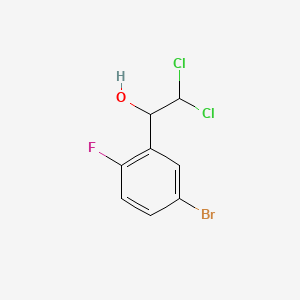

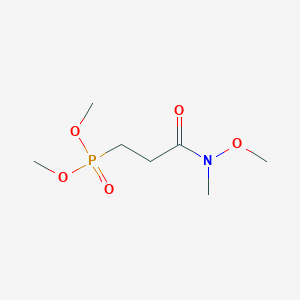

![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
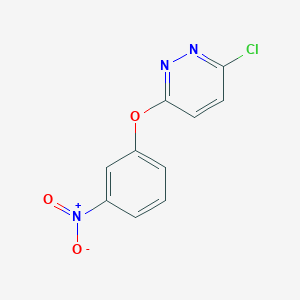

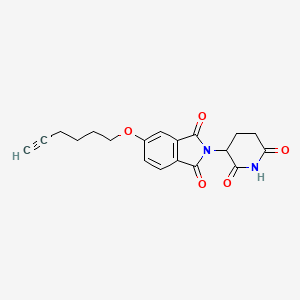
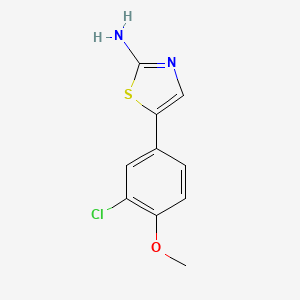
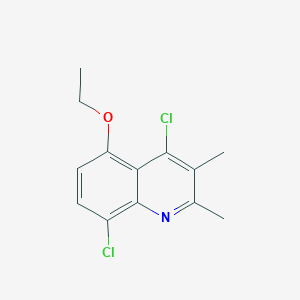
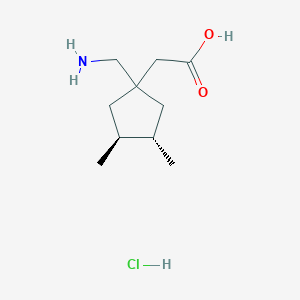
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
